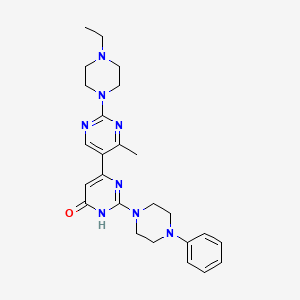
2'-(4-ethylpiperazin-1-yl)-4'-methyl-2-(4-phenylpiperazin-1-yl)-4,5'-bipyrimidin-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of n-arylpiperazines These compounds are characterized by the presence of a piperazine ring where the nitrogen atom carries an aryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves the condensation of substituted piperazines with pyrimidine derivatives. For instance, one method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-ETHYLPIPERAZIN-1-YL)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE: Another n-arylpiperazine with similar structural features.
2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXAMIDE: Known for its acetylcholinesterase inhibitory activity.
Uniqueness
What sets 2’-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2-(4-PHENYLPIPERAZIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE apart is its unique combination of piperazine and pyrimidine rings, which confer distinct chemical and biological properties. Its dual piperazine structure enhances its binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C25H32N8O |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C25H32N8O/c1-3-30-9-11-32(12-10-30)24-26-18-21(19(2)27-24)22-17-23(34)29-25(28-22)33-15-13-31(14-16-33)20-7-5-4-6-8-20/h4-8,17-18H,3,9-16H2,1-2H3,(H,28,29,34) |
InChI Key |
YHIQAUJKENQSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















